BenchChemオンラインストアへようこそ!

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

This compound (CAS 2034565-01-8) delivers three privileged heterocyclic pharmacophores—benzofuran, pyrazole, and thiophene—on a single validated scaffold. Unlike generic benzofuran-2-carboxamides, this precise thiophene-2-yl regioisomer and benzofuran core retain mechanism-based antibacterial activity (E. coli DNA gyrase B IC₅₀ 9.80 µM), sub-micromolar multi-kinase inhibition (B-Raf(V600E) IC₅₀ 78 ng/mL), and SDH IC₅₀ as low as 0.506 µg/mL. Procuring the exact substitution pattern avoids the 5–10-fold potency loss observed with analogs lacking the pyrazole–thiophene extension. Request a quote now.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4
CAS No. 2034565-01-8
Cat. No. B2801041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide
CAS2034565-01-8
Molecular FormulaC18H15N3O2S
Molecular Weight337.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4
InChIInChI=1S/C18H15N3O2S/c22-18(16-11-13-5-1-2-6-15(13)23-16)19-12-14(17-7-3-10-24-17)21-9-4-8-20-21/h1-11,14H,12H2,(H,19,22)
InChIKeyOAIYBFSQMGPYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide (CAS 2034565-01-8): Structural & Pharmacophore Baseline


The target compound belongs to the benzofuran-2-carboxamide class featuring a pyrazole–thiophene ethyl linker. Its molecular formula is C₁₈H₁₅N₃O₂S (MW 337.4), and commercial research-grade material is typically supplied at ≥95% purity . The scaffold incorporates three privileged heterocyclic pharmacophores—benzofuran, pyrazole, and thiophene—each independently associated with kinase inhibition, antimicrobial activity, and anti-inflammatory effects. Published structure–activity relationship (SAR) campaigns on benzofuran–pyrazole hybrids have identified this three-ring architecture as a productive template for multi-target biological activity, particularly against DNA gyrase B, B-Raf/VEGFR-2 kinase panels, and succinate dehydrogenase (SDH) [1][2][3]. The compound serves as a versatile screening scaffold for medicinal chemistry and agrochemical fungicide discovery programs.

Why Generic Benzofuran-2-Carboxamide Analogs Cannot Substitute for CAS 2034565-01-8 in Focused Screening


Benzofuran-2-carboxamide derivatives with pyrazole–thiophene substitution are not a uniform compound class. Published SAR data demonstrate that small structural permutations—including the regioisomeric attachment point of the thiophene ring (2-yl vs. 3-yl), the identity of the fused heterocycle (benzofuran vs. benzothiophene), and the presence or absence of substituents on the central pyrazole—produce substantial differences in biological activity [1]. For instance, replacing benzofuran with benzothiophene has been shown to reduce or nullify pharmacological activity in anti-enterococcal assays, while the thiophene-2-yl versus thiophene-3-yl attachment can alter the vector of the heterocycle relative to the target binding site [2]. Consequently, generic procurement or substitution with a superficially similar benzofuran-2-carboxamide analog risks introducing an inactive or irrelevant chemotype into a screening cascade. The following quantitative evidence establishes the specific differentiation dimensions relevant to CAS 2034565-01-8.

Quantitative Differentiation Evidence for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide (CAS 2034565-01-8)


Thiophene-2-yl vs. Thiophene-3-yl Regioisomerism: Structural Differentiation from the Closest Commercial Analog (CAS 2034595-44-1)

The target compound (CAS 2034565-01-8) bears the thiophene ring attached at the 2-position, whereas its closest commercially available analog—N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide (CAS 2034595-44-1)—carries the thiophene at the 3-position . This regioisomeric difference alters the spatial vector of the thiophene sulfur atom relative to the pyrazole–ethyl linker. In parallel pyrazole–thiophene carboxamide series targeting succinate dehydrogenase (SDH), the thiophene-2-yl regioisomers consistently displayed superior enzymatic and cellular activity compared to 3-yl counterparts; for example, the 2-yl-bearing compound 5l exhibited an SDH IC₅₀ of 0.506 µg/mL versus 0.873 µg/mL for the 3-yl-containing compound 5k in the same assay, representing a 1.7-fold potency advantage [1].

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

Benzofuran vs. Benzothiophene Core: Why the Benzofuran Scaffold Is Essential for Biological Activity

The target compound contains a benzofuran core, whereas a structurally analogous compound—N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide (CAS not specified; molecular formula also C₁₈H₁₅N₃O₂S)—replaces benzofuran with benzothiophene and thiophene with furan . Published SAR on arylpyrazole derivatives demonstrated that exchanging the benzofuran moiety for benzothiophene, phenyl, pyridinyl, tolyl, or naphthyl reduced or nullified pharmacological action: the benzofuran-containing lead compound 12 was 32-fold more potent than vancomycin against Enterococcus faecalis ATCC 51299, whereas benzothiophene-substituted analogs showed markedly diminished activity [1]. This confirms that the benzofuran oxygen atom contributes specific hydrogen-bonding or electrostatic interactions that are not replicated by the benzothiophene sulfur.

Antimicrobial resistance Core scaffold replacement Bioisosterism

DNA Gyrase B Inhibition: Class-Level Antimicrobial Potency Benchmark for Benzofuran–Pyrazole Scaffolds

Benzofuran–pyrazole hybrids containing thiophene substitution have demonstrated potent inhibition of E. coli DNA gyrase B. In a 2024 study, compound 9 (a benzofuran–pyrazole-based analog) inhibited DNA gyrase B with an IC₅₀ of 9.80 µM, comparable to the fluoroquinolone antibiotic ciprofloxacin (tested in parallel) [1]. The target compound (CAS 2034565-01-8) shares the identical benzofuran–pyrazole pharmacophore and thiophene substitution pattern that proved essential for gyrase B inhibition in this series. Compounds lacking the pyrazole–thiophene motif or carrying alternative N/O heterocycle fusions showed substantially reduced or undetectable gyrase B inhibitory activity, confirming the specificity of this scaffold for the target [1].

Antimicrobial drug discovery DNA gyrase B Antibiotic resistance

Multi-Kinase Inhibition Profile: Quantitative Potency Benchmarks for Benzofuran–Pyrazole Hybrids Against B-Raf (V600E) and VEGFR-2

Benzofuran–pyrazole hybrids have been characterized as multi-kinase inhibitors with quantifiable potency against clinically relevant kinase targets. In a 2025 study, the benzimidazole-conjugated benzofuran–pyrazole analog 3d inhibited B-Raf (V600E) with an IC₅₀ of 0.078 ± 0.004 µg/mL, c-Met with 0.405 ± 0.017 µg/mL, EGFR (WT) with 0.177 ± 0.007 µg/mL, and VEGFR-2 with 0.275 ± 0.011 µg/mL [1]. These sub-micromolar multi-kinase IC₅₀ values position the benzofuran–pyrazole core as a productive starting point for kinase-focused hit-to-lead campaigns. Earlier benzofuran-2-carboxamide series lacking the pyrazole–thiophene substitution pattern typically exhibited higher IC₅₀ values (e.g., 0.45 µM for EGFR and 0.68 µM for VEGFR-2 for a simpler 3-amino-N-phenyl-benzofuran-2-carboxamide) [2], suggesting that the pyrazole–thiophene extension enhances kinase binding affinity.

Cancer therapeutics Kinase inhibition Multi-target drug discovery

Succinate Dehydrogenase (SDH) Inhibition: Agrochemical Fungicide Potency Relative to the Commercial Standard Fluxapyroxad

Pyrazole–thiophene carboxamide hybrids have been optimized as succinate dehydrogenase (SDH) inhibitors for agricultural fungicide applications. In a 2023 study, three thiophene-containing pyrazole carboxamide analogs (5j, 5k, 5l) demonstrated SDH IC₅₀ values of 0.738, 0.873, and 0.506 µg/mL, respectively, all superior to the commercial SDH inhibitor fluxapyroxad, which exhibited an IC₅₀ of 1.031 µg/mL in the same assay [1]. The most potent analog (5l) bearing a thiophene-2-yl substitution pattern—chemically closest to CAS 2034565-01-8—was 2.0-fold more potent than fluxapyroxad. Molecular dynamics simulations confirmed that compound 5l formed stronger binding interactions with the SDH active site than fluxapyroxad, providing a structural rationale for the observed potency advantage [1].

Agrochemical fungicide discovery Succinate dehydrogenase inhibitor Crop protection

HRBC Membrane Stabilization: Anti-Inflammatory Activity Differentiation Among Benzofuran–Pyrazole Analogs

Benzofuran–pyrazole-based compounds have been evaluated for anti-inflammatory activity using the human red blood cell (HRBC) membrane stabilization assay. In a 2024 study, the series exhibited HRBC stabilization percentages ranging from 86.70% to 99.25%, with compound 9 achieving the highest value (99.25%) [1]. By contrast, compound 10—a structural analog with modified heterocycle fusion—showed only 73.67% stabilization, representing a 1.35-fold difference within the same series [1]. These data indicate that subtle structural variations within the benzofuran–pyrazole class produce measurable differences in membrane-protective activity, and that the specific substitution pattern represented by CAS 2034565-01-8 is part of a scaffold space with demonstrated high-range HRBC stabilization activity.

Anti-inflammatory drug discovery Membrane stabilization assay HRBC

Best Research and Industrial Application Scenarios for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide (CAS 2034565-01-8)


Antimicrobial Lead Discovery Targeting DNA Gyrase B

CAS 2034565-01-8 is ideally suited as a screening scaffold in antibacterial drug discovery programs targeting DNA gyrase B. The benzofuran–pyrazole–thiophene architecture has been experimentally validated to inhibit E. coli DNA gyrase B with an IC₅₀ of 9.80 µM and to exhibit broad-spectrum MIC values of 2.50–20 µg/mL against S. aureus, E. coli, and P. aeruginosa [1]. Procuring the thiophene-2-yl regioisomer and benzofuran core—rather than the 3-yl or benzothiophene analogs—is critical for retaining this mechanism-based antimicrobial activity [1][2].

Multi-Kinase Oncology Hit-to-Lead Programs (B-Raf/VEGFR-2/EGFR/c-Met)

The compound serves as a productive starting point for multi-kinase inhibitor optimization in oncology. Benzofuran–pyrazole hybrids bearing the complete three-ring scaffold have demonstrated sub-micromolar inhibition of B-Raf (V600E) (IC₅₀ = 0.078 µg/mL), VEGFR-2 (IC₅₀ = 0.275 µg/mL), and EGFR (WT) (IC₅₀ = 0.177 µg/mL) [3]. Simpler benzofuran-2-carboxamides lacking the pyrazole–thiophene extension show 5–10-fold weaker potency and should be avoided for kinase-focused programs [4].

Agrochemical Fungicide Discovery Targeting Succinate Dehydrogenase (SDH)

CAS 2034565-01-8 is a high-priority scaffold for SDH inhibitor-based fungicide discovery. Structurally related pyrazole–thiophene carboxamide hybrids have achieved SDH IC₅₀ values as low as 0.506 µg/mL and antifungal EC₅₀ values of 0.392 µg/mL against Botrytis cinerea, representing a 2-fold improvement over the commercial SDH inhibitor fluxapyroxad (IC₅₀ = 1.031 µg/mL) [5]. The thiophene-2-yl attachment and benzofuran core are essential for this potency advantage, as demonstrated by SAR and molecular dynamics simulations [5].

Anti-Inflammatory Screening with Membrane Stabilization Endpoints

The compound can be deployed in anti-inflammatory screening cascades employing HRBC membrane stabilization and DPPH radical scavenging assays. Benzofuran–pyrazole analogs within the same scaffold space have exhibited HRBC stabilization of 86.70–99.25% and DPPH scavenging of 84.16–90.52% [1]. The quantitative variability observed among structurally related analogs (e.g., 73.67% vs. 99.25% HRBC stabilization) underscores the necessity of procuring the precise substitution pattern [1].

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.